

Application Notes and Protocols for UBX-382

Administration in Animal Models

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Compound of Interest

Compound Name: UBX-382

Cat. No.: B12377277

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration, mechanism of action, and experimental protocols for the Bruton's tyrosine kinase (BTK) PROTAC degrader, **UBX-382**, in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

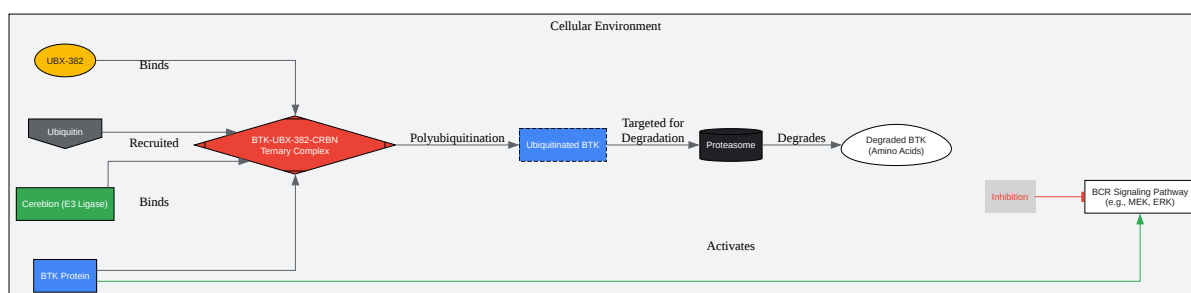
Introduction to UBX-382

UBX-382 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of both wild-type and mutant forms of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies.[2][4][5] **UBX-382** offers a novel therapeutic strategy by eliminating the BTK protein rather than simply inhibiting its enzymatic activity, which may overcome resistance mechanisms associated with traditional BTK inhibitors.[1]

Mechanism of Action

UBX-382 functions by hijacking the ubiquitin-proteasome system to induce the degradation of BTK.[6] The molecule is composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[1] This dual binding facilitates the formation of a ternary complex between BTK, **UBX-382**, and CRBN, leading to the polyubiquitination of

BTK and its subsequent degradation by the proteasome.[6] This degradation effectively shuts down downstream BCR signaling pathways, including MEK and ERK, which are crucial for B-cell proliferation and survival.[1][7]



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Mechanism of action for **UBX-382**.

Administration in Animal Models

Preclinical studies have demonstrated the in vivo efficacy of **UBX-382** in mouse xenograft models.[1][2][3] The primary route of administration is oral, highlighting its bioavailability.[1][2]

Quantitative Data Summary

The following table summarizes the dosing and administration of **UBX-382** in preclinical mouse models.

Parameter	Details	Animal Model	Source
Administration Route	Oral (p.o.)	CB17/SCID Mice	[1]
Vehicle	Not specified	CB17/SCID Mice	
Dosing Regimen	Once daily	CB17/SCID Mice	[1][3]
Dosage Levels	3, 10, and 30 mg/kg	CB17/SCID Mice	[1][3]
Treatment Duration	21 days	CB17/SCID Mice	[1][3]
Pharmacodynamic Effect	Rapid BTK degradation in splenic B cells (observed at 3 hours post-administration)	Mice	[1][6]
Efficacy	Complete tumor regression at 3 and 10 mg/kg doses in less than 2 weeks.[2][5][8][9] Dose-dependent tumor regression in TMD-8 BTK C481S xenograft models.[3]	Murine Xenograft Models	[2][3][5][8][9]

Note: Specific oral bioavailability (F%) values are not detailed in the provided search results.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor activity of **UBX-382** in a subcutaneous xenograft model.

Objective: To assess the in vivo efficacy of orally administered **UBX-382** in inhibiting tumor growth in a diffuse large B-cell lymphoma (DLBCL) xenograft model.

Materials:

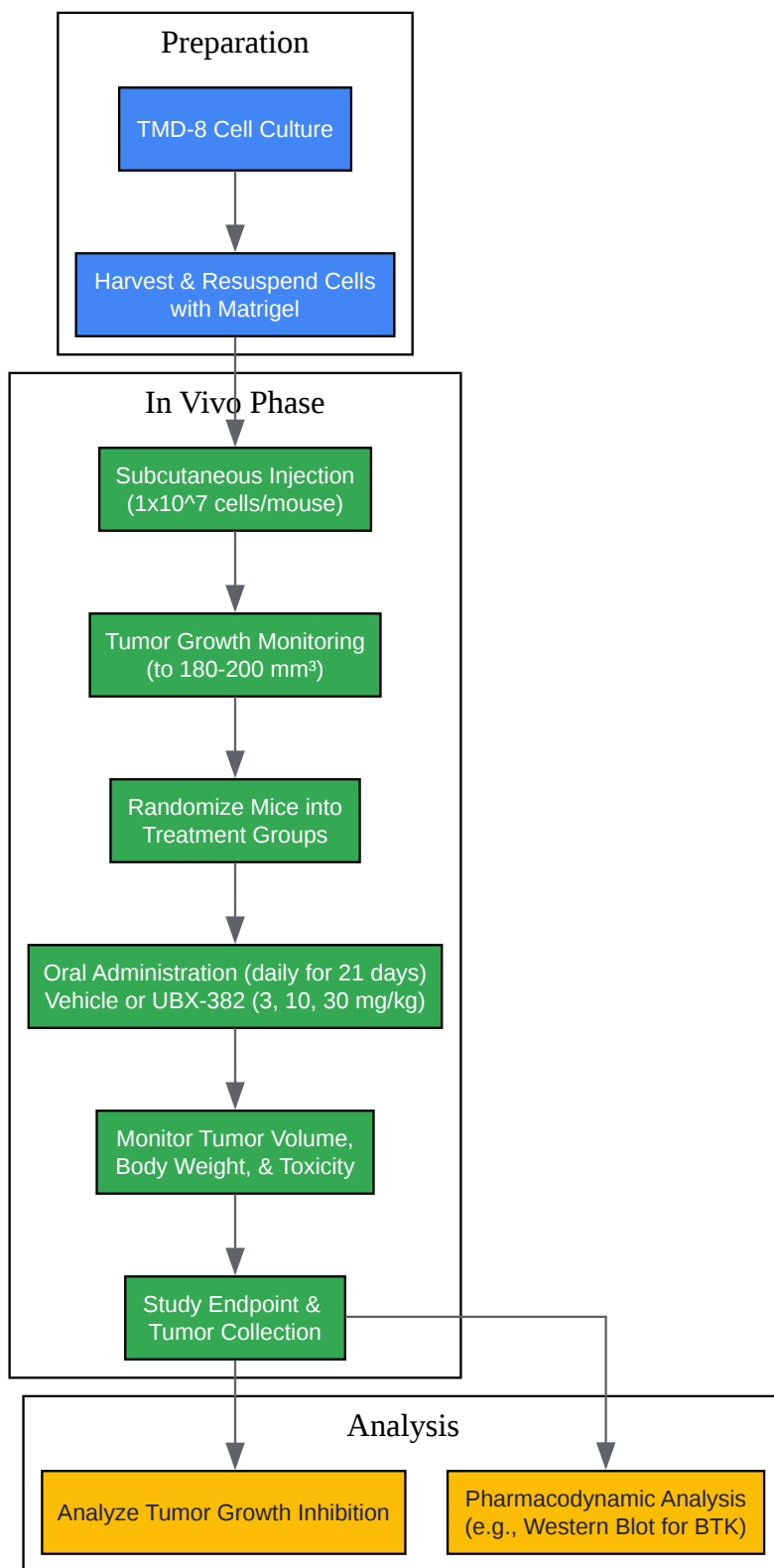
- **UBX-382**

- Vehicle for oral administration
- CB17/severe combined immunodeficient (SCID) mice (6 weeks old)
- TMD-8 human DLBCL cells (wild-type or C481S mutant BTK)
- Matrigel
- Calipers for tumor measurement
- Animal balance

Procedure:

- Cell Preparation: Culture TMD-8 cells under appropriate conditions. On the day of inoculation, harvest and resuspend the cells in a mixture with Matrigel.
- Tumor Inoculation: Subcutaneously inject 1×10^7 TMD-8 cells per mouse into the flank.^[1]
- Tumor Growth Monitoring: Allow tumors to grow to an average volume of 180-200 mm³.^[1] This typically takes around 15 days.^[1] Measure tumor volume regularly using calipers.
- Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., Vehicle, **UBX-382** 3 mg/kg, 10 mg/kg, 30 mg/kg).
- Drug Administration: Administer **UBX-382** or vehicle orally once daily for 21 days.^{[1][3]}
- Monitoring:
 - Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
 - Observe the mice for any signs of toxicity.^[1]
- Endpoint: At the end of the treatment period, or if tumors reach a predetermined maximum size, euthanize the mice and collect tumors for further analysis (e.g., Western blot for BTK levels).

- Follow-up: A post-treatment observation period (e.g., up to 8 weeks) can be included to monitor for tumor rebound.[1]



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Workflow for in vivo efficacy testing.

Pharmacodynamic Analysis

Objective: To determine the effect of **UBX-382** on BTK protein levels in vivo.

Procedure:

- Administer a single oral dose of **UBX-382** (e.g., 30 mg/kg) to mice.[1]
- At various time points post-administration (e.g., 3, 8, 24, and 48 hours), euthanize the mice. [1]
- Collect tissues of interest, such as the spleen, to isolate B cells, or tumor tissue from xenograft models.[1]
- Prepare protein lysates from the collected tissues.
- Perform Western blotting to quantify the levels of BTK protein. Normalize the results to a loading control like GAPDH.[1]

Safety and Tolerability

In preclinical studies, oral administration of **UBX-382** was well-tolerated in mice.[1] No significant weight loss or other clinical signs of toxicity were observed during the experimental period.[1][3] A candidate molecule from the UBX program demonstrated an acceptable safety profile in preclinical safety studies, paving the way for clinical trials.[8]

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